(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine
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Overview
Description
(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the formation of the benzimidazole core followed by the introduction of the allyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring. The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate. The methanamine group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Benzimidazole derivatives are known to exhibit significant biological activities, and the presence of the allyl and methanamine groups may enhance these properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of (1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The allyl and methanamine groups can enhance binding affinity and selectivity. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of an allyl group.
(1H-benzo[d]imidazol-2-yl)methanamine: Lacks the allyl group, making it less versatile in chemical reactions.
(1H-benzo[d]imidazol-2-yl)ethanamine: Contains an ethyl group instead of an allyl group, affecting its reactivity and biological activity.
Uniqueness
(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of both the allyl and methanamine groups. These functional groups enhance its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1-prop-2-enylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8,12H2 |
InChI Key |
QNUCZUQNTWVZRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CN |
Origin of Product |
United States |
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